

# Thiodigalactoside: A Promising Galectin-3 Inhibitor for Fibrosis Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thiodigalactoside*

Cat. No.: *B1682805*

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is the common final pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. The galectin family of proteins, particularly galectin-3, has emerged as a key player in the progression of fibrosis. **Thiodigalactoside** (TDG), a potent inhibitor of galectin-3, is gaining significant attention as a potential therapeutic agent to combat fibrosis. This technical guide provides an in-depth exploration of TDG's potential in fibrosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

## Mechanism of Action: Thiodigalactoside as a Galectin-3 Inhibitor

**Thiodigalactoside** exerts its anti-fibrotic effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby inhibiting its pro-fibrotic functions. Galectin-3 is a  $\beta$ -galactoside-binding lectin that is upregulated in various fibrotic diseases.<sup>[1]</sup> It promotes fibrosis through multiple mechanisms, including:

- Activation of Myofibroblasts: Galectin-3 stimulates the transformation of fibroblasts into activated myofibroblasts, the primary cell type responsible for excessive ECM production.[1]
- Modulation of Signaling Pathways: It interacts with cell surface receptors, such as Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) receptors and integrins, to amplify pro-fibrotic signaling cascades.[2][3]
- Inflammation: Galectin-3 can also promote inflammation, a key driver of the fibrotic process.

By inhibiting galectin-3, TDG and its derivatives effectively disrupt these pathological processes. The binding affinities ( $K_d$ ) of **thiodigalactoside** have been determined to be 24  $\mu\text{M}$  for galectin-1 and 49  $\mu\text{M}$  for galectin-3.[4]

## Quantitative Data on Thiodigalactoside and its Derivatives in Fibrosis

The anti-fibrotic potential of **thiodigalactoside** and its derivatives, most notably TD139 (also known as GB0139), has been evaluated in various preclinical and clinical studies. Below is a summary of key quantitative findings.

### Table 1: Preclinical Efficacy of Thiodigalactoside and Derivatives in Animal Models of Fibrosis

| Model Organ | Animal Model                                             | Compound | Dosage and Administration | Key Findings                                            | Reference |
|-------------|----------------------------------------------------------|----------|---------------------------|---------------------------------------------------------|-----------|
| Lung        | Bleomycin-induced pulmonary fibrosis (mouse)             | TD139    | Intratracheal             | Attenuated late-stage progression of lung fibrosis.     | [5]       |
| Liver       | Carbon Tetrachloride (CCl4)-induced liver fibrosis (rat) | TDG      | Oral gavage               | Significant reduction in collagen deposition.           |           |
| Kidney      | Unilateral Ureteral Obstruction (UUO) (mouse)            | TDG      | Intraperitoneal injection | Decreased expression of fibrotic markers.               |           |
| Heart       | Transverse Aortic Constriction (TAC) (mouse)             | TDG      | Subcutaneous injection    | Reduced cardiac fibrosis and improved cardiac function. |           |

## Table 2: Clinical Data for the Thiodigalactoside Derivative TD139 in Idiopathic Pulmonary Fibrosis (IPF)

A randomized, double-blind, placebo-controlled Phase I/IIa clinical trial of inhaled TD139 in patients with IPF yielded the following key results.

| Parameter        | Dosage                                                                  | Outcome                                                                                                    | Reference |
|------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacokinetics | Single doses (0.15-50 mg), Multiple doses (0.3-10 mg daily for 14 days) | Well tolerated, with a plasma half-life of 8 hours. Lung concentration was >567-fold higher than in blood. | [6][7]    |
| Pharmacodynamics | 3 mg and 10 mg daily for 14 days                                        | Concentration-dependent reduction in galectin-3 expression on bronchoalveolar lavage (BAL) macrophages.    | [6][7]    |
| Biomarkers       | 3 mg and 10 mg daily for 14 days                                        | Reductions in plasma biomarkers associated with IPF pathobiology, including PDGF-BB, PAI-1, and YKL-40.    | [6][7]    |

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for inducing fibrosis and assessing the efficacy of **thiodigalactoside**.

### Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used model to mimic idiopathic pulmonary fibrosis.

- Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]
- Induction of Fibrosis:

- Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
- Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline. [9] A control group should receive saline only.
- **Thiodigalactoside Administration:**
  - TDG can be administered via various routes, including intraperitoneal injection or oral gavage.
  - A therapeutic regimen often starts 7-14 days after bleomycin instillation, once fibrosis is established.[8]
  - Example dosage: 5 mg/kg TDG administered intraperitoneally once per week.[10]
- **Assessment of Fibrosis:**
  - Histology: Harvest lungs at a specified time point (e.g., 21 or 28 days), fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Picosirius Red to visualize collagen deposition.[9]
  - Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates. This provides a quantitative measure of fibrosis.[11]
  - Western Blot: Analyze lung tissue homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin ( $\alpha$ -SMA) and collagen type I.[12]

## Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Liver Fibrosis in Rats

This model is a classic and reliable method for studying liver fibrosis.

- **Animal Model:** Wistar or Sprague-Dawley rats are commonly used.
- **Induction of Fibrosis:**
  - Administer CCl<sub>4</sub> (typically 0.5-2 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection or oral gavage.[13]

- Injections are typically given twice a week for a period of 4-8 weeks to induce significant fibrosis.
- **Thiodigalactoside Administration:**
  - TDG can be administered orally or via intraperitoneal injection.
  - Treatment can be prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).
- **Assessment of Fibrosis:**
  - Histology: Perfuse the liver, fix in formalin, and embed in paraffin. Stain sections with Sirius Red to quantify the collagen proportional area.[14]
  - Gene Expression: Analyze liver tissue for the mRNA expression of pro-fibrotic genes such as Col1a1, Acta2 ( $\alpha$ -SMA), and Tgf- $\beta$ 1 using RT-qPCR.
  - Western Blot: Quantify the protein levels of  $\alpha$ -SMA and collagen type I in liver lysates.[15]

## Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model induces rapid and progressive tubulointerstitial fibrosis.

- **Animal Model:** Mice (e.g., C57BL/6) or rats are used.
- **Surgical Procedure:**
  - Anesthetize the animal.
  - Make a midline abdominal incision to expose the left ureter.
  - Ligate the ureter at two points with surgical silk. The contralateral kidney serves as an internal control.[16]
- **Thiodigalactoside Administration:**

- Administer TDG daily via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery.
- **Assessment of Fibrosis:**
  - **Histology:** Harvest the kidneys at various time points (e.g., 7, 14, or 21 days post-surgery). Fix, embed, and stain sections with Masson's trichrome or Sirius Red to assess collagen deposition.[17]
  - **Immunohistochemistry:** Stain kidney sections for fibrotic markers like α-SMA and fibronectin.[18]
  - **Western Blot:** Analyze kidney cortex lysates for the expression of α-SMA, collagen type I, and other fibrotic proteins.[18]

## Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

The TAC model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

- **Animal Model:** Mice (e.g., C57BL/6) are commonly used.
- **Surgical Procedure:**
  - Anesthetize and intubate the mouse.
  - Perform a thoracotomy to expose the aortic arch.
  - Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[19]
- **Thiodigalactoside Administration:**
  - Administer TDG via a suitable route (e.g., subcutaneous injection or oral gavage) for a specified duration after surgery.

- Assessment of Fibrosis:
  - Echocardiography: Monitor cardiac function and dimensions throughout the study.
  - Histology: Harvest the hearts, fix, and embed in paraffin. Stain sections with Masson's trichrome or Picosirius Red to quantify the fibrotic area.[19]
  - Gene Expression: Analyze left ventricular tissue for the expression of fibrotic genes such as Col1a1, Col3a1, and Ctgf (connective tissue growth factor).[19]

## Signaling Pathways and Visualizations

**Thiodigalactoside**'s inhibition of galectin-3 impacts key signaling pathways that drive fibrosis. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.



[Click to download full resolution via product page](#)

Caption: Galectin-3 signaling pathway in fibrosis and its inhibition by **Thiodigalactoside**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **Thiodigalactoside** in fibrosis models.

## Conclusion

**Thiodigalactoside** and its derivatives represent a highly promising class of compounds for the study and potential treatment of fibrotic diseases. Their targeted inhibition of galectin-3 offers a specific and potent mechanism to interrupt the pro-fibrotic cascade. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of **thiodigalactoside** in a variety of fibrotic conditions. The continued exploration of this molecule and its role in modulating key signaling pathways will undoubtedly contribute to the development of novel anti-fibrotic therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of galectin-3-mediated TGF- $\beta$ 1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Transforming Growth Factor- $\beta$ 1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of liver fibrosis by CCl<sub>4</sub> mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Pien-Tze-Huang alleviates CCl<sub>4</sub>-induced liver fibrosis through the inhibition of HSC autophagy and the TGF- $\beta$ 1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Distinct Phenotypes Induced by Three Degrees of Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiodigalactoside: A Promising Galectin-3 Inhibitor for Fibrosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682805#exploring-thiodigalactoside-s-potential-in-fibrosis-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)